1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride
Overview
Description
1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound is characterized by the presence of a 4-chloro-benzyl group attached to a piperazine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-methylpiperazine.
Reaction: The 4-chlorobenzyl chloride is reacted with 3-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Chloro-benzyl)-3-methyl-piperazine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the piperazine ring.
Scientific Research Applications
1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can modulate neurotransmitter activity by binding to receptor sites, thereby influencing signal transduction pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-benzyl)-piperazine: Lacks the methyl group on the piperazine ring.
1-(4-Methyl-benzyl)-3-methyl-piperazine: Has a methyl group on the benzyl ring instead of a chloro group.
1-(4-Fluoro-benzyl)-3-methyl-piperazine: Contains a fluoro group instead of a chloro group.
Uniqueness
1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is unique due to the specific combination of the 4-chloro-benzyl group and the methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes.
Biological Activity
1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its efficacy against cancer, its role as an acetylcholinesterase (AChE) inhibitor, and its interactions with specific biological targets.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHClN·HCl
- Molecular Weight : 250.17 g/mol
The presence of the chloro group and the piperazine ring contributes to its biological activity, making it a subject of interest in medicinal chemistry.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, certain piperazine derivatives have shown moderate to significant efficacy against human breast cancer cells. In one study, a related compound exhibited an IC value of 18 µM against these cells, indicating potential for further development as an anticancer agent .
Table 1: Anticancer Efficacy of Piperazine Derivatives
Compound | Cell Type | IC (µM) | Mechanism of Action |
---|---|---|---|
5e | Breast Cancer | 18 | PARP1 inhibition |
1 | Various | 14.1 | PHGDH inhibition |
2. Acetylcholinesterase Inhibition
The compound has also been evaluated for its AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. One study reported an AChE inhibitory potency with an IC value of 1.11 µM, suggesting that this compound could be a promising candidate for cognitive enhancement therapies .
Table 2: AChE Inhibition Potency
Compound | IC (µM) |
---|---|
This compound | 1.11 |
Donepezil | 6.76 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- PARP Inhibition : The compound has been shown to inhibit PARP1 activity, which is vital for DNA repair mechanisms in cancer cells. This inhibition leads to increased apoptosis in cancer cells .
- AChE Interaction : The interaction with AChE involves binding to the active site of the enzyme, leading to increased levels of acetylcholine in synapses, thus enhancing cognitive function .
Case Study 1: Breast Cancer Treatment
In a controlled study involving human breast cancer cell lines, derivatives similar to this compound were administered at varying concentrations. The results indicated a dose-dependent response in cell viability, with significant reductions noted at concentrations above 10 µM.
Case Study 2: Alzheimer's Disease Model
In vivo studies utilizing animal models of Alzheimer's disease demonstrated that administration of AChE inhibitors including this compound resulted in improved memory and learning capabilities compared to control groups treated with placebo .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylpiperazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXRXHBXKNJTTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261235-78-2 | |
Record name | Piperazine, 1-[(4-chlorophenyl)methyl]-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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